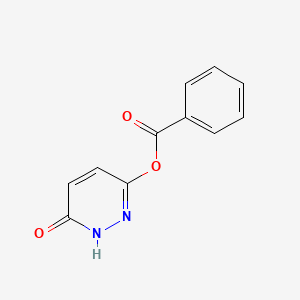
(6-oxo-1H-pyridazin-3-yl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-oxo-1H-pyridazin-3-yl) benzoate is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinone compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a pyridazinone ring fused with a benzoate group, making it a unique and versatile compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-1H-pyridazin-3-yl) benzoate typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: (6-oxo-1H-pyridazin-3-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzoate group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridazinone derivatives.
Scientific Research Applications
(6-oxo-1H-pyridazin-3-yl) benzoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-oxo-1H-pyridazin-3-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like cyclooxygenase, leading to reduced inflammation and pain . It also interferes with DNA synthesis in microbial cells, exhibiting antimicrobial activity.
Comparison with Similar Compounds
Pyridazinone: A derivative with similar pharmacological activities.
Pyrimidine: Another diazine compound with diverse biological properties.
Pyrazine: Known for its antimicrobial and anticancer activities.
Uniqueness: (6-oxo-1H-pyridazin-3-yl) benzoate stands out due to its unique structure, combining the pyridazinone ring with a benzoate group. This fusion enhances its pharmacological profile, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
2797-52-6 |
|---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
(6-oxo-1H-pyridazin-3-yl) benzoate |
InChI |
InChI=1S/C11H8N2O3/c14-9-6-7-10(13-12-9)16-11(15)8-4-2-1-3-5-8/h1-7H,(H,12,14) |
InChI Key |
UPUADOKDIBPKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=NNC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















